molecular formula C42H72O14 B2554301 mogroside II A1 CAS No. 88901-44-4

mogroside II A1

Cat. No. B2554301
CAS RN: 88901-44-4
M. Wt: 801.0 g/mol
InChI Key: NWPTUAQJIALPLJ-NCHDIWMLSA-N
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Description

Mogroside IIA1 Description

Mogroside IIA1 is a component of the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. It is a type of cucurbitane glycoside, a family of compounds known for their sweet flavor and potential health benefits. Mogroside IIA1 is a derivative of mogroside III, which can be transformed by human intestinal bacteria into mogroside II(A1) and the aglycone mogrol . This transformation is significant as it may influence the absorption and bioavailability of mogrosides in the human body.

Synthesis Analysis

The biosynthesis of mogrosides involves a series of enzymatic reactions starting from 2,3-oxidosqualene. Cucurbitadienol synthase (CbQ) is one of the key enzymes that catalyze the conversion of 2,3-oxidosqualene to cucurbitadienol, which is a precursor for various cucurbitane-type triterpenoid saponins, including mogrosides . Further modifications by cytochrome P450s and UDP glycosyltransferases (UGTs) lead to the formation of different mogrosides. Specifically, UGT74AC1 has been shown to glycosylate mogrol at the C-3 hydroxyl position to form mogroside IE .

Molecular Structure Analysis

The molecular structure of mogroside IIA1 and related compounds has been elucidated using various spectroscopic techniques. NMR studies have been particularly useful in determining the structure of mogrol and its glycosides, providing detailed information about the chemical shifts and the effects of substituent groups on these shifts . The structure-taste relationships of mogrosides have also been studied, revealing that the number and stereoconfiguration of glucose groups are key factors in determining the sweet or bitter taste of these compounds .

Chemical Reactions Analysis

Mogroside IIA1 can undergo biotransformation through the action of human intestinal bacteria. This process involves deglycosylation at specific positions on the mogroside molecule, leading to the formation of secondary glycosides and aglycones . These transformations are important for understanding the metabolism and potential health effects of mogrosides after consumption.

Physical and Chemical Properties Analysis

The physical and chemical properties of mogrosides, including mogroside IIA1, are influenced by their glycosidic structure. These properties are crucial for their function as sweeteners and their pharmacological activities. For instance, the enzymatic conversion of bitter mogroside IIE into a sweet triterpenoid saponin mixture demonstrates the ability to modify the taste properties of these compounds through structural changes . Additionally, the pharmacokinetic profiles of mogrosides have been studied in type 2 diabetic mellitus (T2DM) rats, showing differences in absorption and metabolism compared to normal rats .

Scientific Research Applications

Mogroside IIA1 has a wide range of scientific research applications:

Mechanism of Action

Mogroside IIA1 exerts its effects through various mechanisms:

Safety and Hazards

Mogroside IIA1 should be handled with care to avoid contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation . It is also advised to keep people away from and upwind of spill/leak .

Future Directions

Mogrol has emerged as an important therapeutic candidate with multiple potential pharmacological properties . Controlling the temperature and related catalytic conditions may activate UGT94-289-3 and promote the accumulation of sweet mogrosides . This provides an effective method for improving the quality of Siraitia grosvenorii fruits and the accumulation of sweet mogrosides, as well as a new economical, green, and efficient method for producing sweet mogrosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mogroside IIA1 involves the extraction of mogrosides from the monk fruit. The process typically includes the following steps:

    Extraction: The fruit is crushed, and the mogrosides are extracted using solvents such as ethanol or water.

    Purification: The extract is then purified using techniques like column chromatography to isolate mogroside IIA1.

    Hydrolysis: Enzymatic hydrolysis can be employed to convert other mogrosides into mogroside IIA1.

Industrial Production Methods: Industrial production of mogroside IIA1 involves large-scale extraction and purification processes. The use of macroporous resins for adsorption and separation is common in industrial settings to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Mogroside IIA1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Mogroside IIA1 is part of a family of mogrosides, which include:

Uniqueness: Mogroside IIA1 stands out due to its specific glycoside structure, which contributes to its unique sweetness profile and health benefits. Its combination of antioxidant, anti-diabetic, and anti-cancer activities makes it a compound of significant interest in various fields of research .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPTUAQJIALPLJ-NCHDIWMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88901-44-4
Record name Mogroside II-A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOGROSIDE II-A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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